
N-(1-carbamothioyl-1-methylpropyl)benzamide
Übersicht
Beschreibung
“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a chemical compound with the molecular formula C12H16N2OS . Its molecular weight is 236.33 .
Molecular Structure Analysis
The InChI code for “N-(1-Carbamothioyl-1-methylpropyl)benzamide” is 1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) .
Physical And Chemical Properties Analysis
“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a powder . The boiling point and other physical and chemical properties are not specified .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- The compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide shows antibacterial activity towards gram-positive and gram-negative bacteria (Adam et al., 2016).
- New N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and shown to exhibit in vitro antibacterial and antifungal activity, with some compounds demonstrating significant activity against microbial strains (Belz et al., 2013).
- Compounds based on 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides have been synthesized and screened for their antifungal activity, revealing significant inhibitory effects against various yeast and filamentous fungal strains (Limban et al., 2019).
Synthesis and Characterization
- The synthesis, characterization, and crystal structures of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives and their metal complexes have been reported, highlighting their potential in coordination chemistry (Binzet et al., 2009).
Mechanism of Action and Reaction Studies
- Detailed reaction mechanisms for the formation of N-(carbomylcarbamothioyl)benzamide have been computed, providing insights into the chemical processes and potential applications in synthetic chemistry (Odame, 2018).
Corrosion Inhibition
- The corrosion inhibition property of N-(phenylcarbamothioyl)benzamide (PCB) on mild steel in acidic solution has been investigated, indicating its potential application in protecting metals from corrosion (Gopiraman et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVKRXLBZMKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioyl-1-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)

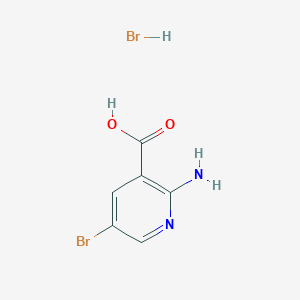
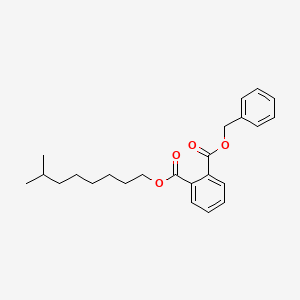


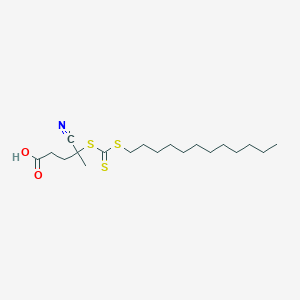
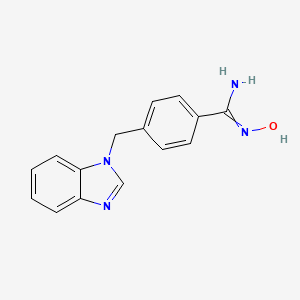

![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)
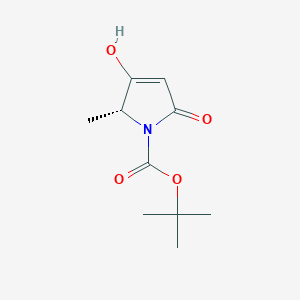

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)
